5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13;/h2-7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAUKZFDPVUHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methylisoxazole derivatives, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, typically involves multi-step procedures centered on constructing the isoxazole ring system followed by functionalization at the 4-position with a piperidinylmethyl substituent and introduction of the carboxylic acid group at the 3-position. The hydrochloride salt form is obtained by acidification.
Isoxazole Ring Formation
The isoxazole core is commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or through condensation reactions of β-diketones or β-ketoesters with hydroxylamine derivatives.
1,3-Dipolar Cycloaddition: A regioselective one-pot reaction of terminal alkynes with n-BuLi, followed by aldehyde addition, iodine treatment, and hydroxylamine yields 3,5-disubstituted isoxazoles efficiently.
Condensation with Hydroxylamine: β-Diketones or β-ketoesters react with hydroxylamine hydrochloride in aqueous or alcoholic media, sometimes catalyzed by bases or ionic liquids, to form isoxazole rings under mild conditions.
Introduction of the Piperidin-1-ylmethyl Group
The substitution at the 4-position with a piperidin-1-ylmethyl group is typically achieved by nucleophilic substitution or reductive amination on a suitable intermediate bearing a leaving group or aldehyde functionality at the 4-position of the isoxazole ring.
Nucleophilic Substitution: Alkylation of 4-(chloromethyl)-5-methylisoxazole-3-carboxylate with piperidine under basic conditions can yield the desired 4-(piperidin-1-ylmethyl) derivative.
Reductive Amination: Reaction of 4-formyl-5-methylisoxazole-3-carboxylate with piperidine in the presence of reducing agents (e.g., sodium triacetoxyborohydride) provides the 4-(piperidin-1-ylmethyl) substitution[general organic synthesis principles].
Carboxylic Acid Group Introduction and Hydrolysis
The carboxylic acid at the 3-position is often introduced as an ester (e.g., methyl ester) during early steps and subsequently hydrolyzed to the acid.
Hydrolysis of Ester: Hydrolysis of methyl esters to carboxylic acids is commonly performed using alkali metal hydroxides such as potassium hydroxide or sodium hydroxide in alcoholic solvents (ethanol) under reflux conditions.
Example Procedure: Methyl 3-(alkyl)-5-methylisoxazole-4-carboxylate is suspended in ethanol and treated with potassium hydroxide solution, refluxed for several hours until hydrolysis is complete. The reaction mixture is then acidified to pH ~1.5 with hydrochloric acid to precipitate the free acid, which is isolated by filtration and washing.
Formation of Hydrochloride Salt
The free carboxylic acid with the piperidinyl substituent is converted to the hydrochloride salt by treatment with hydrochloric acid, often in an alcoholic or aqueous medium, to enhance solubility and stability.
- The salt formation is typically done by dissolving the free base in a suitable solvent and adding stoichiometric hydrochloric acid, followed by crystallization.
Purification Techniques
Purification of the target compound involves:
Crystallization: From ethanol or ethanol/cyclohexane mixtures to improve purity and yield.
Filtration and Washing: To remove impurities and residual inorganic salts.
Recrystallization: For enhanced purity, often using mixed solvents such as ethanol and cyclohexane.
Representative Experimental Data Table
Research Findings and Notes
Hydrolysis of methyl esters under reflux with potassium hydroxide in ethanol/water mixtures is efficient and yields high purity acids after acidification.
The piperidinylmethyl substitution is critical for biological activity and is introduced post-ring formation and ester hydrolysis to avoid side reactions.
Purification by crystallization from ethanol or ethanol/cyclohexane mixtures is effective in obtaining analytically pure material.
Alternative green chemistry methods for isoxazole synthesis (e.g., ultrasound-assisted, ionic liquid catalysis) have been reported but require adaptation for this specific derivative.
The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted isoxazoles, which can be further functionalized to yield a variety of biologically active compounds .
Scientific Research Applications
Synthetic Routes
- Cycloaddition Reactions : Utilizing hydroximinoyl chlorides with iodinated terminal alkynes.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times, often conducted at elevated temperatures (e.g., 110°C for 15-20 minutes).
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : Conversion of propargylamines to oximes followed by cyclization.
- Reduction : Reduction of nitro groups to form amines.
- Substitution : Electrophilic substitution reactions on the isoxazole ring.
Scientific Research Applications
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has been explored across various fields:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex isoxazole derivatives, facilitating advancements in organic chemistry.
Biology
- Antimicrobial Properties : In vitro studies have demonstrated efficacy against a range of pathogens, including:
Microorganism Activity Staphylococcus aureus Moderate activity Escherichia coli Moderate activity Candida albicans Moderate activity Pseudomonas aeruginosa Moderate activity
Medicine
- Potential Drug Candidate : Investigated for its analgesic, anti-inflammatory, and immunosuppressive properties. Studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for developing immunosuppressive therapies.
Industry
- Development of New Therapeutics : The unique properties of this compound make it valuable in drug discovery processes aimed at creating new therapeutic agents.
Case Studies and Research Findings
-
Dihydroorotate Dehydrogenase Inhibition :
- A study highlighted the compound's ability to inhibit DHODH in enzymatic assays, suggesting its potential as an immunosuppressive agent.
-
Antiviral Activity :
- Research has indicated that isoxazole derivatives significantly reduce viral replication rates, supporting their potential therapeutic applications in virology.
-
Antimicrobial Efficacy :
- Comparative studies have shown promising results against various bacterial and fungal strains, indicating its viability as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Analog: 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic Acid Hydrochloride
Key Differences :
- Substituent at Position 4 : The target compound has a piperidin-1-ylmethyl group, whereas the analog replaces piperidine with 4-methylpiperazine (a seven-membered ring with an additional nitrogen and methyl group).
- Pharmacokinetics: The methyl group on piperazine may enhance metabolic stability by reducing oxidative deamination.
Salt Form Comparisons
Evidence from Patent Literature :
A patent (2010) describes salt forms of a related isoxazole derivative, including hydrochloride, mesylate, and tartrate salts. Key findings:
- Hydrochloride Salts : Generally exhibit high crystallinity and stability, making them preferred for formulation.
- Mesylate Salts : Often improve solubility but may introduce hygroscopicity.
- Tartrate/Phosphate Salts : Used for pH-sensitive applications but with lower thermal stability .
The target compound’s hydrochloride salt aligns with trends favoring stable, crystalline forms for drug development.
Comparison with Isoxazole-Based Glutamate Receptor Ligands
AMPA Receptor Ligands: Isoxazole derivatives are known to modulate ionotropic glutamate receptors (e.g., AMPA receptors). The target compound’s structure resembles AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a well-characterized agonist. Differences include:
Comparison with Pyrazole-Isoxazole Hybrids
Example : 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
- Structural Divergence : Replaces the isoxazole’s piperidinylmethyl group with a pyrazole ring fused to a second isoxazole.
- Functional Implications :
- The pyrazole-isoxazole hybrid may exhibit dual inhibitory activity (e.g., kinase or enzyme inhibition) due to increased aromaticity.
- The target compound’s piperidine moiety could enhance blood-brain barrier penetration compared to the hybrid’s planar structure .
Biological Activity
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride (CAS Number: 1955498-44-8) is a compound belonging to the isoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to an isoxazole structure, with a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Isoxazole derivatives often exhibit:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. This inhibition can affect cellular proliferation and viral replication, making it a potential candidate for antiviral therapies .
- Antimicrobial Properties : Research indicates that compounds in the isoxazole class can display antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Studies have demonstrated the potential of this compound in anticancer applications. Its ability to inhibit cell growth through enzyme inhibition may provide a basis for developing new cancer therapies. For instance, compounds similar to 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid have shown efficacy in preclinical models against different cancer cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In vitro studies have reported its effectiveness against several pathogens, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Moderate activity |
| Pseudomonas aeruginosa | Moderate activity |
These findings suggest that this compound could be explored as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
- Dihydroorotate Dehydrogenase Inhibition : A study focused on the synthesis of various isoxazole derivatives, including this compound, highlighted its potent inhibition of DHODH in both enzymatic and cellular assays. The results indicated that it could serve as a scaffold for developing immunosuppressive agents .
- Antiviral Activity : Another research effort investigated the antiviral properties of isoxazole derivatives against viral infections. The results showed that compounds with similar structures significantly reduced viral replication rates, suggesting potential therapeutic applications in virology .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of several isoxazole derivatives. The findings demonstrated that this compound exhibited promising results against various bacterial and fungal strains, warranting further investigation into its clinical applications .
Q & A
Q. What are the recommended methods for synthesizing 5-methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?
Methodological Answer: Multi-step synthetic routes are commonly employed, starting with esterification or alkylation reactions. For example, highlights the use of reagents like NaBH₄, acetyl chloride, and Et₃N in anhydrous solvents (e.g., THF, dichloromethane) under controlled temperatures (0°C to room temperature). To optimize yields:
- Use stoichiometric excess of piperidine derivatives to drive alkylation reactions.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion.
- Purify intermediates via silica gel chromatography with gradients of ethyl acetate/hexane mixtures .
Q. How should researchers purify and characterize this compound to ensure high purity?
Methodological Answer: Purification typically involves column chromatography (silica gel, mobile phase: ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile. Characterization methods include:
- HPLC : Determine purity (e.g., 98.7% as in ) using a C18 column and UV detection at 206–254 nm.
- 1H-NMR : Confirm structural integrity by verifying methyl (δ 1.2–1.5 ppm), piperidinyl (δ 2.5–3.5 ppm), and isoxazole protons (δ 6.0–6.5 ppm).
- LC-MS : Validate molecular weight ([M+H]+ expected ~312.4 amu) .
Q. What safety protocols are critical when handling this hydrochloride salt in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Work in a fume hood to prevent inhalation of fine particles.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (WGK 2 classification in Germany; environmentally hazardous) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?
Methodological Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from differences in pH, temperature, or crystallinity. To address this:
Q. What advanced analytical techniques are suitable for profiling impurities in this compound?
Methodological Answer: Impurity profiling requires high-resolution methods:
- LC-HRMS : Identify trace impurities (e.g., synthetic byproducts like unreacted piperidine derivatives) with ppm-level accuracy.
- NMR Spectroscopy : Detect structural analogs (e.g., lists piperazine-related impurities) via 2D experiments (COSY, HSQC).
- Stability-Indicating Assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis or oxidation products .
Q. How can the stability of this compound be evaluated under varying storage conditions?
Methodological Answer: Design a forced degradation study :
- Thermal Stress : Heat samples at 60°C for 48 hours.
- Hydrolytic Stress : Expose to 0.1M HCl/NaOH at 70°C for 24 hours.
- Photolytic Stress : Use a UV chamber (ICH Q1B guidelines).
Analyze degradation products via HPLC-DAD and LC-MS/MS. Store validated samples at -20°C in amber vials with desiccants ( recommends protection from heat/light) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
Methodological Answer:
- Analog Synthesis : Modify the piperidinyl or isoxazole moieties (e.g., substituent alkyl chain variations as in ).
- In Vitro Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
